N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide -

N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Catalog Number: EVT-5499100
CAS Number:
Molecular Formula: C22H22FN5O
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate de (2S,3S)-méthyle

  • Relevance: This compound shares a similar core structure with N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, particularly the presence of fluorine-substituted phenyl rings and the 1,2,4-triazole group. Both compounds fall under the broader category of heterocyclic compounds with potential pharmaceutical applications.

1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2(1H,3H)-imidazolones and 2-imidazolidinones

  • Compound Description: This series of compounds represents optically active antifungal azoles. They were synthesized and evaluated for their activity against Candida albicans and other fungi, showing promising results both in vitro and in vivo.

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

  • Compound Description: Talazoparib is a potent PARP-1/2 inhibitor used as an anti-cancer agent. It exhibits significant potency against BRCA1/2 mutant cancers.

2-{[(E)-(3-Cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol

  • Compound Description: This compound features a 1H-1,2,4-triazol-5-yl group linked to a phenol moiety via an imine bond. Its crystal structure reveals the formation of hydrogen bonds.

2-[1-Acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic Acid

  • Compound Description: This study investigated the computational properties and in vitro antioxidant activities of 2-[1-acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid using density functional theory and Hartree-Fock methods. The compound exhibited noteworthy antioxidant activity, highlighting its potential therapeutic value.

Racemic 2-(tert-Butoxycarbonyl-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

  • Compound Description: This compound represents a new derivative of β-(1,2,4-triazol-1-yl)alanine, synthesized from an oxazoline derivative.

4-Alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol S-derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anti-hypoxic agents. They demonstrated promising activity in acute hypoxia with hypertension models.

2-(4-(2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (GDC-0032, Taselisib)

  • Compound Description: Taselisib is a PI3K inhibitor under investigation for cancer treatment. Its crystalline polymorphs and methods for their production are discussed in these papers.

9. 1-((1-Phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole* Compound Description: A series of this compound was designed as a novel imidazole-1,2,3-triazole hybrid using a fusion pharmacophore approach. They were synthesized via copper(I)-catalyzed click chemistry and evaluated for antimicrobial activity. Some derivatives showed enhanced activity compared to ciprofloxacin. * Relevance: While the core structure differs, both this compound and N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide incorporate a triazole ring system linked to an aromatic system, suggesting that both compounds might have been designed based on similar principles of medicinal chemistry.

1-[(1R,2R)-2-(2,4-Difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

  • Compound Description: TAK-456 is a potent antifungal agent. Its synthesis, along with that of its stereoisomers and metabolites, was conducted to evaluate their respective antifungal activities.

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

  • Compound Description: Two series of heterocyclic compounds, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, were synthesized and characterized. Notably, derivatives with chlorine substituents exhibited higher toxicity towards six bacterial strains.

3-Aryl-5-[(aryloxy)methyl]-3-[(1H-1,2,4-triazol-1-yl)-methyl]-2-methylisoxazolidines

  • Compound Description: This series of isoxazolidine derivatives was investigated for their antifungal activity against dermatophytes and yeast fungi. Notably, the cis-3-(4-chlorophenyl)-5-(4-chlorophenyloxy)methyl analog exhibited comparable in vivo potency to ketoconazole in a systemic candidiasis mouse model.

Poly[[{mu(4)-3-[(1H-1,2,4-triazol-1-yl)methyl]benzoato}zinc(II)] hemihydrate]

  • Compound Description: This compound is a novel two-dimensional coordination polymer formed through self-assembly of zinc(II) sulfate and 3-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid.

2-Methoxy-6-[(3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)-iminomethyl] Phenyl Benzoate

  • Compound Description: The study explored the theoretical properties of this compound, a Schiff base, using B3LYP/6-311G(d) basis set. The investigation included IR, NMR, UV-Vis spectral analysis, dipole moments, energy levels, and thermodynamic properties, providing comprehensive insights into the compound's characteristics.

(3R,5S,E)-7-(4-(4-Fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

  • Compound Description: BMS-644950 is a rationally designed HMG-CoA reductase inhibitor with improved selectivity for hepatocytes, aiming for reduced myotoxicity. It demonstrated excellent efficacy and a favorable safety profile in preclinical studies.

(S)-N-(3-(6-Isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This research focuses on the development of a specific granular pharmaceutical composition containing the named compound as the active ingredient. The composition aims to provide controlled release and improved bioavailability of the drug.

Bis(4-fluorophenyl)methyl(1H-1,2,4-triazol-1-yl-methyl)germane

  • Compound Description: This compound is a germanium analog of the fungicide Flusilazole. Its synthesis and fungicidal properties were studied as part of an investigation into silicon/germanium bioisosterism.

N,N′-Bis(1H-Pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,3-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides

  • Compound Description: A series of these bis-(triazolinone-triazole)ethanes were synthesized using a novel, efficient route involving a 1,3-dipolar cycloaddition reaction.

N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones and 5(1H,4H)-tetrazolones

  • Compound Description: These optically active azoles were synthesized from a chiral oxirane and evaluated for their antifungal activity, demonstrating potent effects both in vitro and in vivo.

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one tosylate salt

  • Compound Description: This research describes the crystalline forms and preparation methods of a tosylate salt of a specific PARP inhibitor.

3-(Substituted phenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-2-methyl-5-[(substituted phenoxy)methyl]-isoxazolidine derivatives

  • Compound Description: This patent describes a class of isoxazolidine derivatives designed as antifungal agents. The compounds feature various substitutions on the phenyl rings.

22. 2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates and their derivatives* Compound Description: This study involves the synthesis and characterization of new 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonate derivatives, their N-acetyl derivatives, and their morpholine and 2,6-dimethylmorpholine incorporated derivatives. These compounds were evaluated for their antibacterial activity and inhibitory effects on the aldose reductase (AR) enzyme. Molecular docking studies were also performed. * Relevance: The common presence of the 1,2,4-triazole ring in these compounds and N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide suggests a potential exploration of similar biological activities or mechanisms of action.

1-(4-Fluorophenyl)-2-{4-phenyl-5-[(1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

  • Compound Description: This compound features a 1H-1,2,4-triazol-1-ylmethyl group and a fluorophenyl moiety. Its crystal structure is stabilized by intermolecular hydrogen bonding and C-H…π interactions.

3-{4-[(2-Hydroxybenzylidene)amino]-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl}-1,3-diphenylpropan-1-one

  • Compound Description: This compound, containing a 1,2,4-triazole ring, has been characterized using X-ray crystallography, revealing its molecular conformation and intermolecular interactions in the solid state.
  • Compound Description: Two novel cadmium(II) coordination polymers, incorporating 1,2,4-triazole and benzimidazole moieties, were synthesized and structurally characterized. The study focused on their fluorescent properties and self-assembly processes.

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Compound Description: This compound, featuring both 1,2,4-triazole and 1,2,3-triazole rings, was synthesized and its structure confirmed through X-ray crystallography and spectral analysis.

3-(4-Amino-3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl)-3-(2-furyl)-1-phenylpropan-1-one

  • Compound Description: This compound incorporates a 1,2,4-triazole ring and a furan ring. Its crystal structure was determined, revealing the spatial arrangement of the rings and hydrogen bonding patterns.

28. (Z)-5-((1H-1,2,4-Triazol-1-yl)methyl)-3-arylideneindolin-2-ones* Compound Description: Eight derivatives of (Z)-5-((1H-1,2,4-triazol-1-yl)methyl)-3-arylideneindolin-2-ones were synthesized via Knoevenagel condensation. The presence of the 1,2,4-triazole and indolin-2-one moieties in their structure suggests potential biological activity, and these compounds could be explored for various therapeutic applications. * Relevance: Both the (Z)-5-((1H-1,2,4-triazol-1-yl)methyl)-3-arylideneindolin-2-ones and N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide feature a 1,2,4-triazole ring linked to an aromatic system. This structural similarity suggests they might be explored for similar biological activities.

ω-[4-Aryl-5-(1-phenyl-5-methyl-1,2,3-triazol-4-yl)-1,2,4-triazol-3-thio]-ω-(1H-1,2,4-triazol-1-yl)acetophenones

  • Compound Description: This series of compounds, containing two distinct triazole rings, was synthesized and evaluated for antifungal activity. Some compounds exhibited promising activity.

Properties

Product Name

N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

IUPAC Name

N-[[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide

Molecular Formula

C22H22FN5O

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H22FN5O/c1-14(11-28-13-24-12-26-28)22(29)25-10-16-7-8-20-18(9-16)15(2)21(27-20)17-5-3-4-6-19(17)23/h3-9,12-14,27H,10-11H2,1-2H3,(H,25,29)

InChI Key

WDSPJJCFZMXZBD-UHFFFAOYSA-N

SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C(C)CN3C=NC=N3)C4=CC=CC=C4F

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)CNC(=O)C(C)CN3C=NC=N3)C4=CC=CC=C4F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.